

# An In-depth Technical Guide to the Physical and Chemical Properties of Methylaminoacetonitrile

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## Compound of Interest

Compound Name: Methylaminoacetonitrile

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## Introduction

**Methylaminoacetonitrile**, also known as 2-(methylamino)acetonitrile or N-methylglycinonitrile, is an organic compound belonging to the aminonitrile class. This document provides a comprehensive overview of its physical and chemical properties, synthesis, and spectral characterization. This technical guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require detailed information on this compound.

## Physical Properties

**Methylaminoacetonitrile** is a flammable and irritant compound.<sup>[1]</sup> The physical properties of **Methylaminoacetonitrile** are summarized in the table below, compiled from various sources. While some data for the free base is available, certain properties are reported for its more stable hydrochloride salt.

Property	Value	Source
Molecular Formula	C <sub>3</sub> H <sub>6</sub> N <sub>2</sub>	[1]
Molecular Weight	70.09 g/mol	[1]
Appearance	Solid	[2]
Boiling Point	65 °C @ 20 mmHg	
Melting Point	103-106 °C (hydrochloride salt)	
Density	0.92 g/cm <sup>3</sup>	
Flash Point	44.61 °C (112.3 °F)	[2]
Solubility	Based on its structure (a small polar molecule with a nitrile and a secondary amine group), Methylaminoacetonitrile is expected to be soluble in water and polar organic solvents such as ethanol and DMSO. Its solubility is likely to be lower in nonpolar solvents like dichloromethane. A related compound, dimethylaminoacetonitrile, is described as slightly soluble in water.	
CAS Number	5616-32-0	[1]

Synonyms: (Methylamino)acetonitrile, N-**Methylaminoacetonitrile**, Sarcosinonitrile, 2-(Methylamino)ethanenitrile.[1]

## Chemical Properties and Reactivity

**Methylaminoacetonitrile** possesses two primary functional groups that dictate its chemical reactivity: a secondary amine and a nitrile group.

## Reactivity of the Nitrile Group

The carbon-nitrogen triple bond in the nitrile group is susceptible to nucleophilic attack at the electrophilic carbon atom. Key reactions include:

- **Hydrolysis:** Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (sarcosine) via an amide intermediate.
- **Reduction:** The nitrile group can be reduced to a primary amine (N-methylethylenediamine) using reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ) or through catalytic hydrogenation.
- **Addition of Grignard Reagents:** Reaction with Grignard reagents can lead to the formation of ketones after hydrolysis of the intermediate imine.

## Reactivity of the Secondary Amine Group

The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic and basic. Typical reactions include:

- **Salt Formation:** As a base, it readily reacts with acids to form salts, such as the commonly available **methylaminoacetonitrile** hydrochloride.
- **Alkylation and Acylation:** The secondary amine can be further alkylated or acylated to form tertiary amines or amides, respectively.

## Stability and Degradation

Aminonitriles can be susceptible to degradation, particularly under harsh conditions. Potential degradation pathways may involve hydrolysis of the nitrile group or oxidation of the amine. The stability of the compound is generally improved in its salt form.

## Experimental Protocols

## Synthesis of Methylaminoacetonitrile Hydrochloride (Strecker Synthesis)

A common method for the synthesis of  $\alpha$ -aminonitriles is the Strecker synthesis. The following is a generalized protocol based on literature procedures.

Materials:

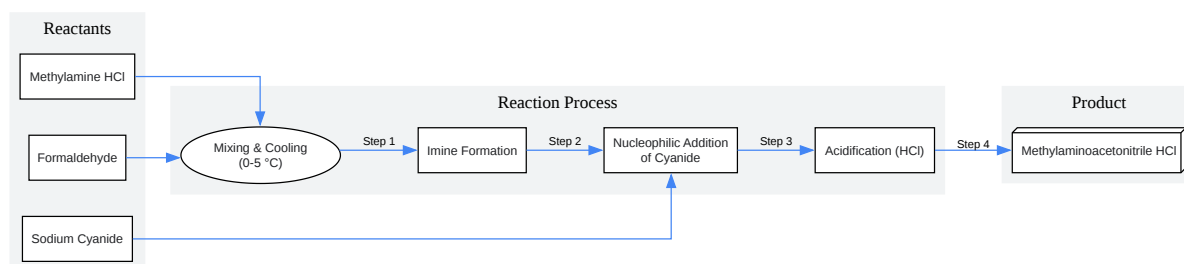
- Methylamine hydrochloride
- Formaldehyde (aqueous solution, e.g., 37%)
- Sodium cyanide (NaCN)
- Hydrochloric acid (HCl)
- Ice
- Suitable solvent (e.g., water, ethanol)

Procedure:

- A solution of methylamine hydrochloride in water is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.
- The solution is cooled to 0-5 °C using an ice bath.
- An aqueous solution of formaldehyde is added dropwise to the cooled methylamine hydrochloride solution while maintaining the temperature below 10 °C.
- An aqueous solution of sodium cyanide is then added slowly via the dropping funnel, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, the reaction mixture is stirred for several hours at a controlled temperature.
- The reaction mixture is then acidified with hydrochloric acid to precipitate the **methylaminoacetonitrile** hydrochloride salt.

- The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum.

Logical Flow of Strecker Synthesis:



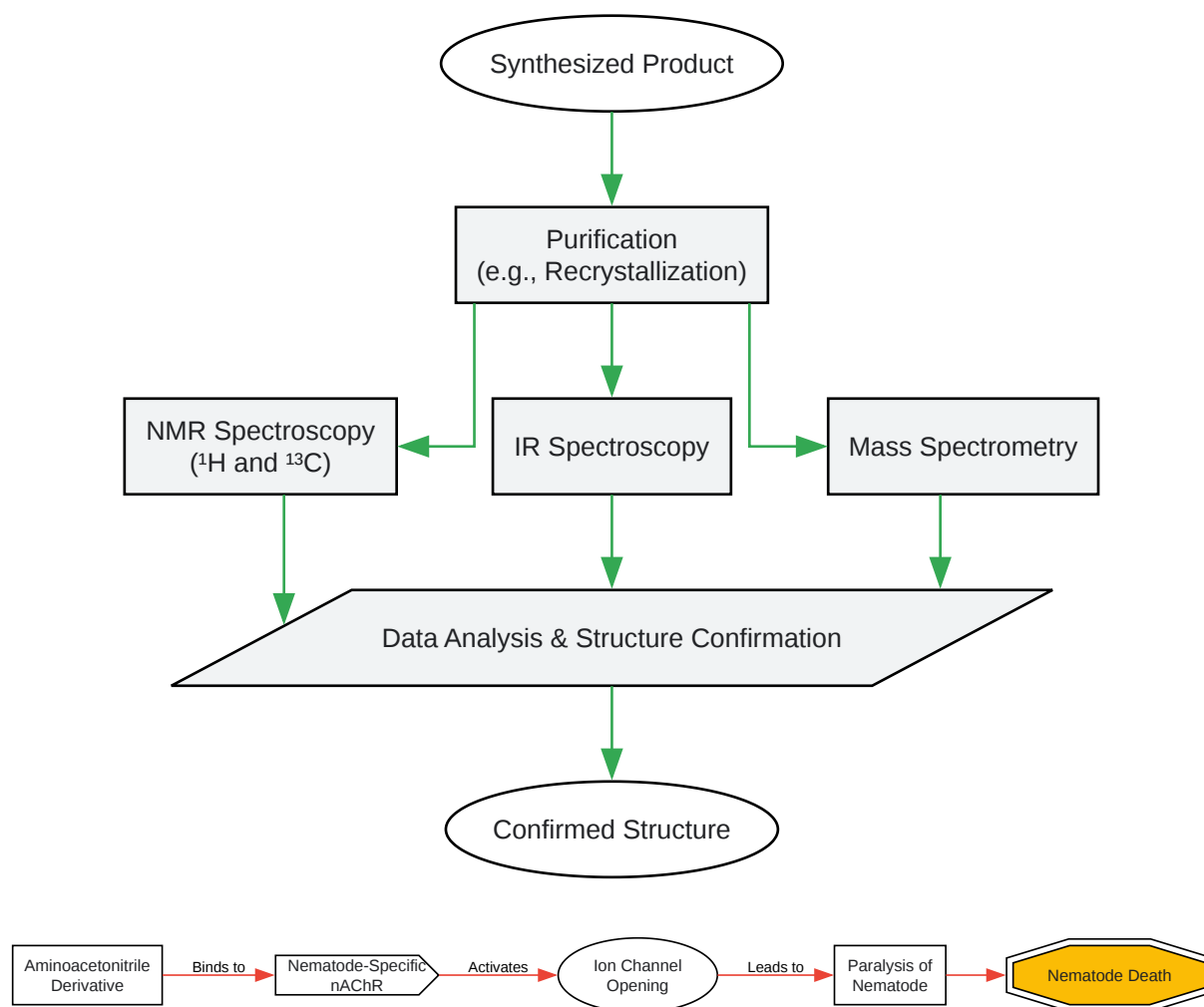
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Caption: Strecker synthesis of **Methylaminoacetonitrile** HCl.

## Spectroscopic Characterization Workflow

A general workflow for the characterization of synthesized **Methylaminoacetonitrile** is outlined below.

Workflow:



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## References

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